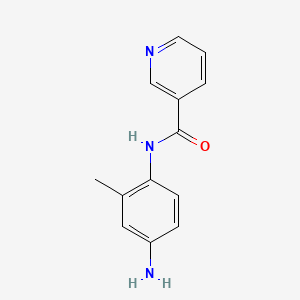

N-(4-Amino-2-methylphenyl)nicotinamide

Overview

Description

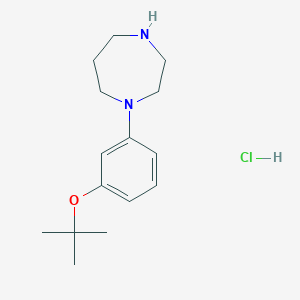

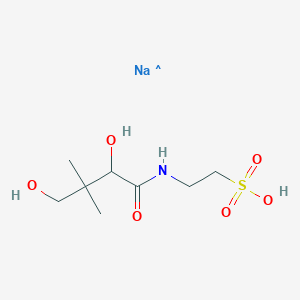

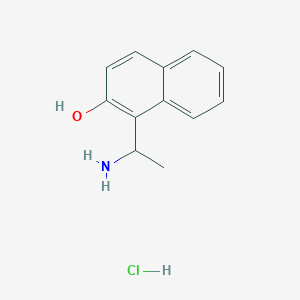

“N-(4-Amino-2-methylphenyl)nicotinamide” is an aromatic compound with the molecular formula C13H13N3O and a molecular weight of 227.26 g/mol . It is a type of nicotinamide derivative .

Molecular Structure Analysis

The molecular structure of “N-(4-Amino-2-methylphenyl)nicotinamide” is represented by the formula C13H13N3O .Scientific Research Applications

Cancer Research and Metabolomics

Metabolomics analysis shows that Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition affects cellular bioenergetics. NAMPT converts nicotinamide to nicotinamide adenine dinucleotide, essential in cellular metabolism. NAMPT inhibitors like FK866, in clinical trials, cause significant changes in amino acid, purine, pyrimidine metabolism, glycolysis, the citric acid cycle (TCA), and the pentose phosphate pathway in cancer cells (Tolstikov et al., 2014).

Epigenetic Remodeling in Cancer

Nicotinamide N-methyltransferase (NNMT) overexpression in various cancers leads to epigenetic remodeling. NNMT consumes methyl units from S-adenosyl methionine, resulting in altered epigenetic states, including hypomethylated histones and cancer-related proteins, contributing to tumorigenesis (Ulanovskaya et al., 2013).

Metabolic Disorders and Drug Metabolism

NNMT plays a role in metabolic disorders like obesity and type-2 diabetes. Inhibition of NNMT activity reduces metabolic disease symptoms in animal models, indicating its potential as a therapeutic target (Kannt et al., 2018). Also, nicotinamide impacts drug metabolism by liver microsomes, indicating its influence on pharmacokinetics (Sasame et al., 1970).

Dermatological Applications

Nicotinamide (niacinamide), a form of N-(4-Amino-2-methylphenyl)nicotinamide, is used in dermatology for various conditions, including cancer prophylaxis, acne vulgaris, and cosmetic applications, demonstrating its versatility in clinical care (Forbat et al., 2017).

DNA Damage Repair

Nicotinamide stimulates DNA repair synthesis in human lymphocytes treated with UV irradiation, indicating its potential role in genomic stability and cancer prevention (Berger & Sikorski, 1980).

Mechanism of Action

Target of Action

The primary target of N-(4-Amino-2-methylphenyl)nicotinamide is Nicotinamide N-methyltransferase (NNMT) . NNMT plays a crucial role in various biological processes by regulating methylation potential and the degradation of nicotinamide . The aberrant expression of NNMT has been implicated in multiple cancers, metabolic, and liver diseases .

Biochemical Pathways

N-(4-Amino-2-methylphenyl)nicotinamide likely affects the biochemical pathways involving NNMT. NNMT is involved in controlling methylation potential, impacting DNA and histone epigenetic modification . It also plays a role in the degradation of nicotinamide .

Result of Action

Given its target, it may have potential implications in the treatment of diseases where nnmt is aberrantly expressed, such as certain cancers, metabolic, and liver diseases .

properties

IUPAC Name |

N-(4-amino-2-methylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-9-7-11(14)4-5-12(9)16-13(17)10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCHYXWGCMFNRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Benzenediamine, N1-[2-(diethylamino)ethyl]-](/img/structure/B1645107.png)

![N,N-Dimethyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-YL]aniline](/img/structure/B1645111.png)